
Methanesulfonic acid, trifluoro-, 2-(bromomethyl)-4-oxazolyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanesulfonic acid, trifluoro-, 2-(bromomethyl)-4-oxazolyl ester is a specialized chemical compound with a unique structure that combines the properties of methanesulfonic acid, trifluoro groups, and oxazolyl esters
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methanesulfonic acid, trifluoro-, 2-(bromomethyl)-4-oxazolyl ester typically involves the reaction of methanesulfonic acid with trifluoroacetic anhydride to form the trifluoro derivative. This intermediate is then reacted with 2-(bromomethyl)-4-oxazole under controlled conditions to yield the final ester product. The reaction conditions often require the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Methanesulfonic acid, trifluoro-, 2-(bromomethyl)-4-oxazolyl ester can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify its functional groups.
Esterification and Hydrolysis: The ester linkage can be hydrolyzed to yield the corresponding acid and alcohol.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alcohols.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as triethylamine or pyridine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while hydrolysis can produce methanesulfonic acid and the corresponding alcohol.
Applications De Recherche Scientifique
Methanesulfonic acid, trifluoro-, 2-(bromomethyl)-4-oxazolyl ester has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors or modulators of specific biological pathways.
Material Science: It can be used in the development of new materials with specialized properties, such as polymers or coatings.
Biological Research: The compound can be used to study the effects of trifluoro and oxazolyl groups on biological systems, providing insights into their potential therapeutic applications.
Mécanisme D'action
The mechanism of action of methanesulfonic acid, trifluoro-, 2-(bromomethyl)-4-oxazolyl ester involves its interaction with specific molecular targets. The trifluoro group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on target molecules. The oxazolyl ester moiety can interact with specific enzymes or receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methanesulfonic acid, trifluoro-, 2-(chloromethyl)-4-oxazolyl ester
- Methanesulfonic acid, trifluoro-, 2-(iodomethyl)-4-oxazolyl ester
- Methanesulfonic acid, trifluoro-, 2-(methyl)-4-oxazolyl ester
Uniqueness
Methanesulfonic acid, trifluoro-, 2-(bromomethyl)-4-oxazolyl ester is unique due to the presence of the bromomethyl group, which provides distinct reactivity compared to its chloro, iodo, and methyl counterparts. This unique reactivity makes it valuable in specific synthetic applications where selective substitution or reactivity is required.
Propriétés
Numéro CAS |
348084-45-7 |
|---|---|
Formule moléculaire |
C5H3BrF3NO4S |
Poids moléculaire |
310.05 g/mol |
Nom IUPAC |
[2-(bromomethyl)-1,3-oxazol-4-yl] trifluoromethanesulfonate |
InChI |
InChI=1S/C5H3BrF3NO4S/c6-1-3-10-4(2-13-3)14-15(11,12)5(7,8)9/h2H,1H2 |
Clé InChI |
HVXKAPZHZLHICV-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N=C(O1)CBr)OS(=O)(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Amino-3H-pyrazolo[1,5-d]tetrazole-6-carboxylic acid](/img/structure/B14240579.png)
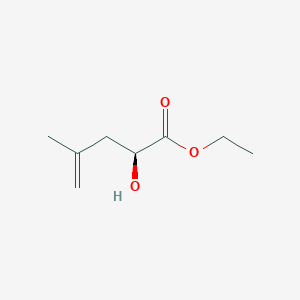

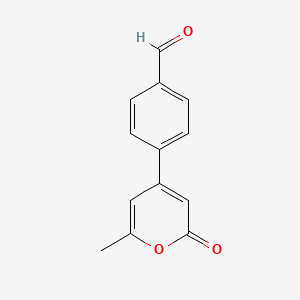
![1,3-Dimethoxy-5-[2-(3-methoxyphenyl)ethenyl]benzene](/img/structure/B14240599.png)
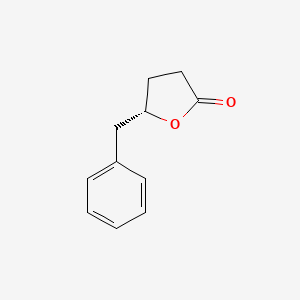

![1-{4-[2-(4-Fluorophenyl)ethenyl]phenyl}ethan-1-one](/img/structure/B14240614.png)
![2-Naphthalenol, 3,3'-[(2-methylene-1,3-propanediyl)bis(oxy)]bis-](/img/structure/B14240618.png)
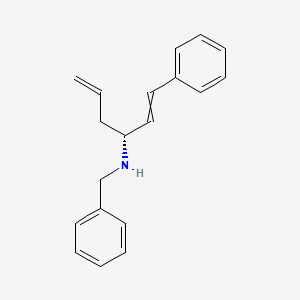
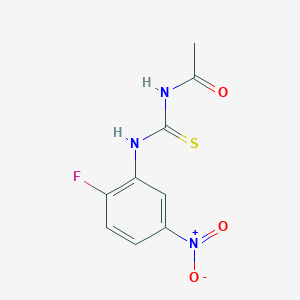
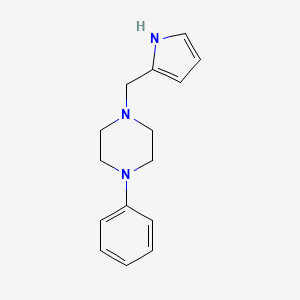
![1H-Cyclopenta[5,6]thiopyrano[2,3-D]imidazole](/img/structure/B14240657.png)
